molecular formula C11H15NO2 B14641234 N-(2-hydroxyethyl)-3-phenylpropanamide CAS No. 51816-46-7

N-(2-hydroxyethyl)-3-phenylpropanamide

Cat. No.: B14641234
CAS No.: 51816-46-7
M. Wt: 193.24 g/mol
InChI Key: VTJQZJIKUWFIAW-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom and a phenyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-3-phenylpropanamide can be achieved through several methods. One common approach involves the reaction of 3-phenylpropanoic acid with ethanolamine in the presence of a dehydrating agent. The reaction typically proceeds under mild heating conditions to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of N-(2-oxoethyl)-3-phenylpropanamide.

    Reduction: Formation of N-(2-hydroxyethyl)-3-phenylpropanamine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-hydroxyethyl)-3-phenylpropanamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical studies or as a precursor for biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-3-phenylpropanamide depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The hydroxyethyl group can form hydrogen bonds, while the phenyl group can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)cinnamamide
  • Methyldiethanolamine
  • N,N-bis(2-hydroxyethyl)taurine

Comparison

N-(2-hydroxyethyl)-3-phenylpropanamide is unique due to the presence of both a hydroxyethyl group and a phenyl group, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities in biochemical applications.

Properties

CAS No.

51816-46-7

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(2-hydroxyethyl)-3-phenylpropanamide

InChI

InChI=1S/C11H15NO2/c13-9-8-12-11(14)7-6-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,12,14)

InChI Key

VTJQZJIKUWFIAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCO

Origin of Product

United States

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